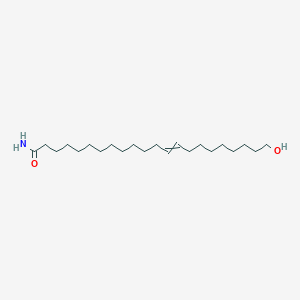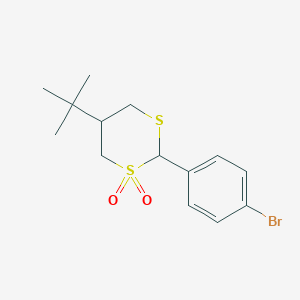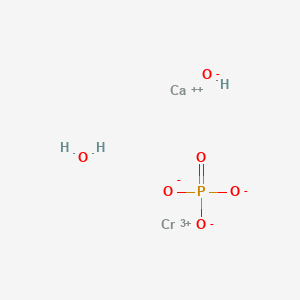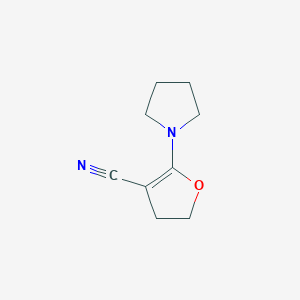![molecular formula C26H27NOSi B12556137 8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline CAS No. 168204-14-6](/img/structure/B12556137.png)
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline is a chemical compound that features a quinoline core substituted with a tert-butyl(diphenyl)silyl group
Preparation Methods
The synthesis of 8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction conditions often include the use of mild bases such as 2,6-lutidine or pyridine, and catalysts like DMAP or imidazole . The synthetic route may involve the following steps:
- Protection of the hydroxyl group on the quinoline derivative using tert-butyl(diphenyl)silyl chloride.
- Reaction with 2-methylquinoline under controlled conditions to yield the desired product.
Chemical Reactions Analysis
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The tert-butyl(diphenyl)silyl group can be substituted using nucleophiles such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The tert-butyl(diphenyl)silyl group provides steric hindrance, enhancing the stability of the protected hydroxyl group under various reaction conditions .
Comparison with Similar Compounds
8-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylquinoline is compared with other silyl-protected compounds such as:
tert-Butyldimethylsilyl-protected compounds: These have similar stability but differ in steric bulk and reactivity.
Triisopropylsilyl-protected compounds: These offer greater stability in the presence of fluoride ions but are less stable under acidic conditions.
Similar compounds include:
- tert-Butyldimethylsilyl chloride
- Triisopropylsilyl chloride
- tert-Butyldiphenylsilyl trifluoromethanesulfonate
Properties
CAS No. |
168204-14-6 |
|---|---|
Molecular Formula |
C26H27NOSi |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
tert-butyl-(2-methylquinolin-8-yl)oxy-diphenylsilane |
InChI |
InChI=1S/C26H27NOSi/c1-20-18-19-21-12-11-17-24(25(21)27-20)28-29(26(2,3)4,22-13-7-5-8-14-22)23-15-9-6-10-16-23/h5-19H,1-4H3 |
InChI Key |
KQYCQJRMQGIAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


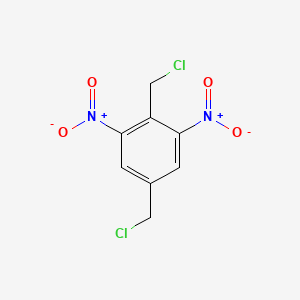
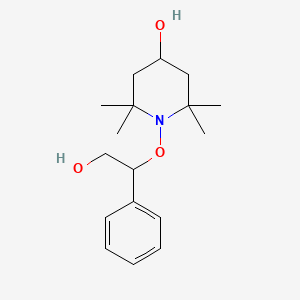
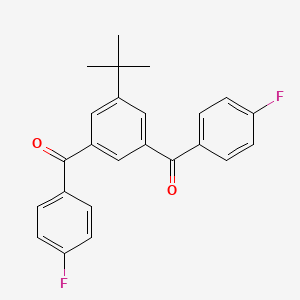


![Propanedinitrile, [(5-nitro-2-furanyl)(phenylamino)methylene]-](/img/structure/B12556076.png)
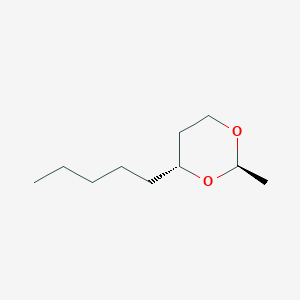
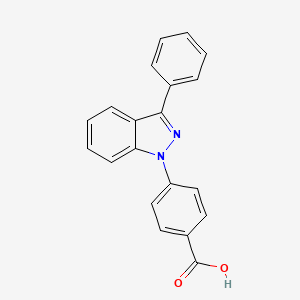
![5-[(2,3-Dichlorophenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12556093.png)

